

Application Note: Detailed Protocol for Lipase Activity Assay Using para-Nitrophenyl Oleate

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Compound of Interest

Compound Name: *Para-nitrophenyl oleate*

Cat. No.: *B15558079*

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Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

This protocol describes a spectrophotometric method for determining lipase activity using **para-nitrophenyl oleate** (p-NPO) as a substrate. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides. This assay utilizes a synthetic substrate, p-NPO, which is hydrolyzed by lipase to yield oleic acid and para-nitrophenol (p-NP).
[1][2]

The released p-NP, under alkaline conditions, is converted to the p-nitrophenolate ion, which produces a distinct yellow color. The intensity of this color is directly proportional to the amount of p-NP released and can be quantified by measuring the absorbance at approximately 405-410 nm.[3][4] The rate of p-NP formation is a direct measure of the lipase activity. One unit of lipase activity is defined as the amount of enzyme that liberates 1 μmol of p-nitrophenol per minute under the specified assay conditions.[2]

Reagents and Materials

- Substrate: **para-Nitrophenyl oleate** (p-NPO)
- Buffer: 50 mM Tris-HCl buffer (pH 7.0-9.0, adjust to the optimal pH for the specific lipase) or 100 mM Sodium Phosphate buffer (pH 7.2).[5][6]

- Substrate Solvent: Isopropanol or acetonitrile.[7][8]
- Emulsifying Agents (optional but recommended): Triton X-100, Gum Arabic, Sodium taurocholate, or Sodium deoxycholate to aid in substrate solubility and emulsion stability.[2][6][9]
- Enzyme: Lipase solution (crude or purified) in an appropriate buffer.
- Standard: para-Nitrophenol (p-NP) for standard curve preparation.
- Stopping Reagent (for endpoint assays): 0.1 M Sodium Carbonate (Na_2CO_3) or 0.02 M Sodium Hydroxide (NaOH).[10][11]
- Equipment:
 - Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
 - Cuvettes or 96-well microplates.
 - Water bath or incubator set to the desired temperature (e.g., 37°C).[6]
 - Pipettes and tips.
 - Vortex mixer.

Experimental Protocols

3.1. Preparation of Reagents

- 50 mM Tris-HCl Buffer (pH 8.0): Dissolve 0.605 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 100 mL with deionized water.
- p-NP Stock Solution (10 mM): Dissolve 13.91 mg of p-nitrophenol in 10 mL of the assay buffer. Store protected from light.
- Substrate Solution (Solution A): Prepare a 10 mM stock solution of p-NPO in isopropanol or acetonitrile. Note: Gentle warming may be required to fully dissolve the substrate.[7]

- Assay Emulsion (Solution B): Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier. A common formulation is 0.5% (v/v) Triton X-100 and 0.1% (w/v) gum arabic.[3][6] To prepare the final substrate emulsion for the assay, add Solution A dropwise to Solution B while vortexing to achieve the desired final substrate concentration (typically 0.5 - 1.0 mM). A common ratio is 1 part Solution A to 9 parts Solution B.[2]

3.2. Preparation of p-Nitrophenol (p-NP) Standard Curve

To quantify lipase activity, a standard curve must be generated.

- Prepare Dilutions: Perform serial dilutions of the 10 mM p-NP stock solution using the assay buffer to obtain a range of concentrations (e.g., 0, 20, 40, 60, 80, 100 μ M).[8]
- Measure Absorbance: For each concentration, mix 100 μ L of the p-NP dilution with 900 μ L of the assay buffer in a cuvette (or scaled down for a microplate). If using a stopping reagent, add it to mimic the final assay conditions.
- Read Absorbance: Measure the absorbance at 410 nm against a blank containing only the assay buffer.[10]
- Plot Curve: Plot the absorbance values (Y-axis) against the corresponding p-NP concentrations in μ mol/mL or μ M (X-axis). Determine the linear regression equation ($y = mx + c$) and the molar extinction coefficient (ϵ) from the slope (m) of the line.[12]

3.3. Enzymatic Assay Procedure

This procedure can be performed as a continuous (kinetic) or endpoint assay.

- Set Temperature: Equilibrate the spectrophotometer and the substrate emulsion to the desired assay temperature (e.g., 37°C).[13]
- Prepare Reaction Mix: In a cuvette or microplate well, add the appropriate volume of the pre-warmed substrate emulsion (e.g., 900 μ L).
- Prepare Blank: Prepare a blank reaction by adding the same volume of substrate emulsion and an equivalent volume of buffer instead of the enzyme solution. This accounts for any non-enzymatic hydrolysis of the substrate.[6]

- **Initiate Reaction:** Add a small volume of the lipase solution (e.g., 100 μL) to the substrate emulsion to start the reaction. Mix gently by inverting the cuvette or by pipetting. The final volume is 1 mL.
- **Measure Absorbance:**
 - **Kinetic Assay:** Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 410 nm continuously for 5-10 minutes. The rate should be linear.^[6]
 - **Endpoint Assay:** Incubate the reaction mixture for a fixed period (e.g., 15 minutes) at the desired temperature. Stop the reaction by adding a stopping reagent (e.g., 250 μL of 0.1 M Na_2CO_3).^[11] Measure the final absorbance at 410 nm.

Calculation of Lipase Activity

- **Determine the Rate of Reaction ($\Delta\text{Abs}/\text{min}$):**
 - For the kinetic assay, calculate the slope of the linear portion of the absorbance vs. time graph.
 - For the endpoint assay, calculate ΔAbs by subtracting the blank absorbance from the sample absorbance and divide by the incubation time in minutes.
- **Calculate the Amount of p-NP Released:** Use the Beer-Lambert law ($A = \epsilon cl$) or the standard curve equation to convert the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$) to the rate of p-NP production.
 - Using the Molar Extinction Coefficient (ϵ): $\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta\text{Abs}/\text{min} * \text{Total Assay Volume (mL)}) / (\epsilon * \text{Enzyme Volume (mL)} * \text{Path Length (cm)})$
 - The molar extinction coefficient (ϵ) for p-NP is approximately $18,000 \text{ M}^{-1}\text{cm}^{-1}$ under alkaline conditions, but should be determined experimentally from the standard curve.^[9]
 - Using the Standard Curve: First, calculate the concentration of p-NP produced per minute from the slope of your standard curve (m): p-NP concentration ($\mu\text{mol}/\text{mL}/\text{min}$) =

$(\Delta\text{Abs}/\text{min}) / m$ Then, calculate the total activity: $\text{Activity (U/mL)} = (\text{p-NP concentration} * \text{Total Assay Volume (mL)}) / \text{Enzyme Volume (mL)}$

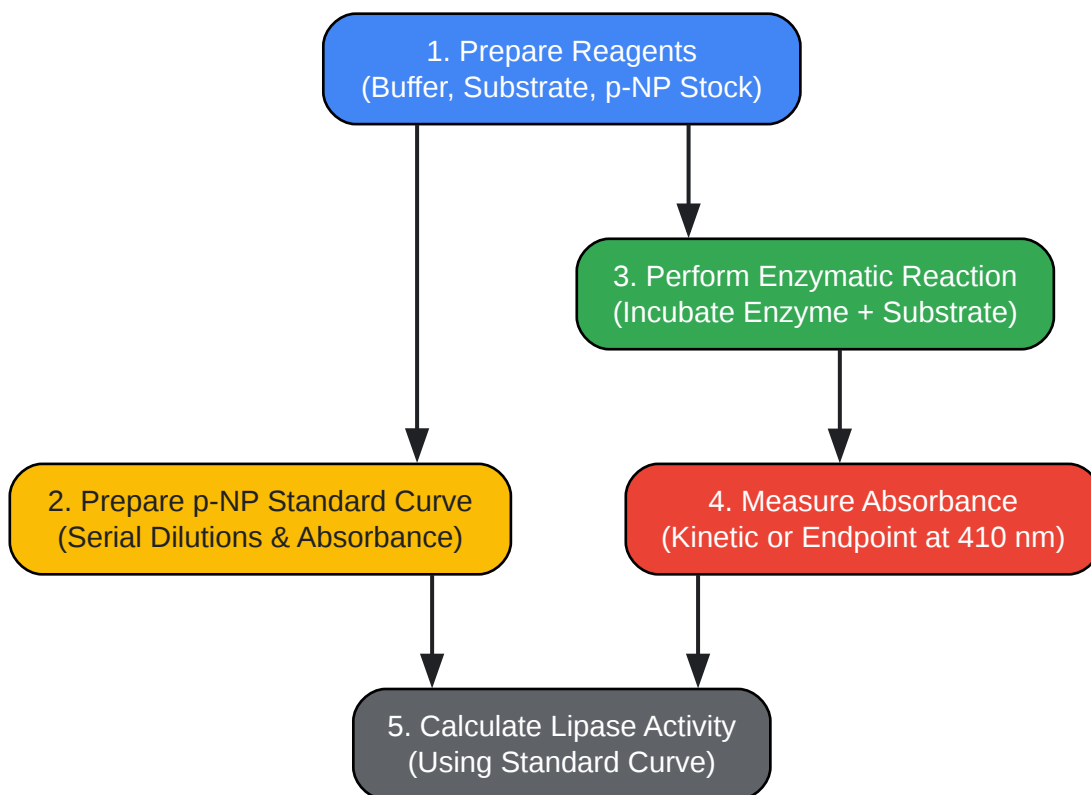
One Unit (U) of lipase activity is the amount of enzyme that releases 1 μmol of p-nitrophenol per minute.[\[2\]](#)

Data Presentation

The following table summarizes typical quantitative parameters for the lipase assay.

Parameter	Value/Range	Reference
Substrate	para-Nitrophenyl Oleate (p-NPO)	[7]
Substrate Concentration	0.5 - 2.0 mM	[8] [14]
Buffer System	Tris-HCl or Sodium Phosphate	[6] [9]
pH	7.0 - 9.0	[15]
Temperature	25 - 50 °C	[3] [6]
Wavelength (λ_{max})	405 - 410 nm	[1] [8]
Emulsifier	Triton X-100, Gum Arabic	[2] [3]
Assay Type	Kinetic or Endpoint	[6] [11]

Visualization of Experimental Workflow



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Caption: Workflow diagram for the p-NPO lipase activity assay.

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